molecular formula C10H11IN6O2 B4346389 4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4346389
M. Wt: 374.14 g/mol
InChI Key: ULFJYGVVNOJPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both iodine and amide functional groups within the molecule provides unique reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The introduction of the iodine atom can be achieved through electrophilic iodination using reagents such as iodine monochloride or N-iodosuccinimide. The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as aryl or alkyl groups.

Scientific Research Applications

4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The carboxamide group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives:

Properties

IUPAC Name

4-[(4-iodo-2-methylpyrazole-3-carbonyl)amino]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN6O2/c1-16-7(5(11)3-13-16)10(19)15-6-4-14-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJYGVVNOJPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-{[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.